Methyl D-glucopyranuronate 1,2,3,4-tetraacetate
Description
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate is a key intermediate in carbohydrate chemistry, widely used for synthesizing glycosides, glycoconjugates, and heparin-related disaccharides . Its structure features a β-D-glucopyranuronate core with acetyl groups at the 1, 2, 3, and 4 positions and a methyl ester at the carboxylic acid (C-6). The compound is synthesized via acetylation of methyl D-glucopyranuronate under anhydrous conditions using acetic anhydride and sodium acetate, avoiding hazardous reagents like pyridine . The product is isolated as a β-anomer with confirmed stereochemistry via X-ray crystallography and NMR . Its applications span drug metabolism studies, chemical biology, and materials science due to its stability and reactivity in glycosylation reactions .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-BVIXPPBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453228 | |
| Record name | Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-96-0 | |
| Record name | Methyl D-glucopyranuronate 1,2,3,4-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Mode of Action
. Glucuronidation is a major pathway for the biotransformation of many endogenous and exogenous compounds. It involves the addition of a glucuronic acid moiety to a substrate molecule, thereby increasing its water solubility and facilitating its excretion from the body.
Biochemical Pathways
. This pathway is a part of phase II drug metabolism, where lipophilic drugs are converted into water-soluble compounds to facilitate their elimination from the body. The glucuronidation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the drug molecule by the action of UDP-glucuronosyltransferases (UGTs).
Pharmacokinetics
.
Result of Action
.
Biological Activity
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate is a synthetic derivative of glucuronic acid, notable for its applications in medicinal chemistry and biochemistry. This compound exhibits significant biological activity, particularly in the context of drug metabolism and the synthesis of glycosylated compounds. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₅H₂₀O₁₁
- Molecular Weight: 376.31 g/mol
- CAS Number: 7355-18-2
- Purity: ≥96.0% (GC)
- Melting Point: 179 °C
Table 1 summarizes the chemical characteristics of Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O₁₁ |
| Molecular Weight | 376.31 g/mol |
| CAS Number | 7355-18-2 |
| Purity | ≥96.0% (GC) |
| Melting Point | 179 °C |
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate acts primarily as a glucuronide donor in biological systems. Glucuronidation is a critical phase II metabolic reaction that facilitates the excretion of various drugs and xenobiotics. The compound's acetylated form enhances its solubility and stability, making it a valuable intermediate in synthesizing more complex glucuronide derivatives.
- Metabolic Pathways : The compound undergoes enzymatic hydrolysis to release D-glucuronic acid, which can then conjugate with drugs or metabolites to form glucuronides that are more easily excreted from the body.
- Enzyme Interaction : It is known to interact with UDP-glucuronosyltransferases (UGTs), which are responsible for catalyzing the transfer of glucuronic acid to substrates.
Case Studies
Several studies highlight the biological relevance of Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate:
- Synthesis of Glycosylated Prodrugs : A study demonstrated the use of this compound in synthesizing water-soluble glucuronide derivatives of anticancer drugs like camptothecin. These derivatives exhibited enhanced solubility and stability in physiological conditions, improving their therapeutic efficacy .
- Role in Drug Metabolism : Research has shown that acyl glucuronides derived from Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate can act as reactive metabolites that may contribute to drug toxicity. For instance, the formation of these metabolites from certain pharmaceuticals has been linked to adverse reactions .
Research Findings
Recent investigations into Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate have revealed its potential applications beyond traditional drug metabolism:
- Anticancer Applications : The compound has been explored as a precursor for synthesizing glycosylated anticancer agents that can target specific cancer cells while minimizing systemic toxicity.
- Bioconjugation Strategies : Its ability to form stable conjugates with various biomolecules positions it as a promising candidate for drug delivery systems and targeted therapies.
Scientific Research Applications
Prodrug Development
One of the primary applications of methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate is in the development of prodrugs for cancer therapy. It has been utilized to create water-soluble derivatives of camptothecin that exhibit enhanced therapeutic efficacy. For instance, studies have demonstrated that glucuronide prodrugs linked to camptothecin can improve drug stability in plasma and enhance cytotoxicity against cancer cells .
Key Findings:
- Prodrug formulations using this compound have shown promising results in monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) settings .
- The compound's acetyl groups facilitate its conversion to active forms within biological systems.
Glycosylation Reactions
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate serves as a glycosyl donor in glycosylation reactions. Its reactivity allows for the synthesis of complex carbohydrates and glycosides essential for studying carbohydrate chemistry and biochemistry .
Applications:
- Synthesis of glycosylthio heterocycles which are important in various biochemical pathways.
- Formation of oligosaccharides that can be used in vaccine development and immunology research.
Case Study 1: Camptothecin Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized glucuronide derivatives of camptothecin using methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate. These derivatives were tested for their stability and cytotoxicity against cancer cell lines. The results indicated that these prodrugs exhibited significantly improved pharmacological profiles compared to their parent compounds .
| Compound Type | Stability (in Plasma) | Cytotoxicity (IC50) |
|---|---|---|
| Camptothecin | Low | High |
| Glucuronide Prodrug | High | Moderate |
Case Study 2: Glycosylation Efficiency
A comparative study investigated the efficiency of various glycosyl donors in synthesizing oligosaccharides. Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate was found to be one of the most effective donors due to its favorable steric properties and reactivity under mild conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Acetyl vs. Other Protecting Groups
Methyl 4-O-methyl-α-D-glucopyranuronate
- Structure: Methyl group at the 4-O position instead of acetyl; α-anomer.
- Conformation : Adopts a 4C₁ chair conformation with hydrogen bonding (O1–H1⋯O5) stabilizing the crystal lattice .
- Synthesis : Prepared via debenzylation of a benzyl-protected precursor using Pd/C and hydrogen .
- Applications : Used in aldobiouronic acid synthesis for wood chemistry studies .
Methyl 1,2,3,4-tetra-O-isobutyryl-β-D-glucopyranuronate
- Structure : Isobutyryl groups replace acetyl, increasing steric bulk.
- Applications : Enhances solubility in organic solvents (e.g., dichloromethane) and improves stability in glycosylation reactions .
- Synthesis : Uses isobutyryl chloride instead of acetic anhydride, requiring longer reaction times due to steric hindrance .
Anomeric Configuration: α vs. β Forms
- β-Anomer (Target Compound): Confirmed via X-ray crystallography to adopt a 4C₁ chair conformation with axial C-1 methyl ester . Higher reactivity in glycosylation due to favorable leaving-group orientation .
- α-Anomer (e.g., Methyl 4-O-methyl-α-D-glucopyranuronate): Forms stronger hydrogen bonds (O1–H1⋯O5, 2.82 Å) in the solid state . Lower solubility in polar solvents compared to β-anomers .
Thio- and Selenium Derivatives
Methyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranuronate
- Structure: Sulfur replaces oxygen at the anomeric position.
- Reactivity: Acts as a glycosyl donor in thiol-mediated conjugation, enabling selective bioorthogonal chemistry .
- Synthesis: Achieved via Koenigs-Knorr reaction with potassium thioacetate, avoiding silver salts .
Functional Group Modifications
N-Acetylated Derivatives (e.g., Methyl 2-acetamido-3,4-di-O-pivaloyl-β-D-glucopyranuronate)
Conformational and Reactivity Differences
- Twist-Boat Conformation: Observed in super-armed donors with tert-butyldimethylsilyl (TBS) groups at C-2, enhancing β-selectivity in glycosylations .
- Hydrogen Bonding: The anhydrous form of 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid exhibits disordered hydroxyl groups, reducing crystal stability compared to its monohydrate .
Preparation Methods
Solvent and Temperature Effects
Crystallization solvents significantly impact anomeric purity. Ethyl acetate and tetrahydrofuran (THF) are preferred for isolating the β-anomer, while ethanol facilitates α-anomer recovery. Controlled cooling rates (−0.5°C/min from 38°C to 18°C) enhance crystal uniformity and yield.
Crystallization and Isolation Techniques
β-Anomer Isolation
The β-anomer crystallizes as colorless prisms from ethyl acetate or THF. Key parameters include:
Table 1: Crystallization Data for β-Anomer
α-Anomer Recovery
The mother liquor from β-anomer crystallization is concentrated and triturated with ethanol to isolate the α-anomer. This method yields 37% of α-anomer with a melting point of 106–108°C.
Characterization and Analytical Validation
Differential Scanning Calorimetry (DSC)
DSC analysis reveals distinct thermal profiles for each anomer:
Table 2: Thermal Properties of Anomers
Powder X-ray Diffraction (PXRD)
PXRD patterns confirm crystallographic differences:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for the β-anomer (CDCl₃):
Applications in Glycosylation Reactions
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate serves as a glucuronyl donor in synthesizing metabolites and disaccharides. For example, it has been used in the synthesis of resveratrol glucuronides (94% yield with trichloroacetimidate donors) and quercetin derivatives .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate?
The compound is synthesized from D-glucuronolactone via sequential acetylation and methylation. A typical protocol involves treating glucuronolactone with acetic anhydride in the presence of a catalyst (e.g., HSO) to yield tetra-O-acetyl-D-glucuronic acid, followed by esterification with methanol under acidic conditions. Purification is achieved via recrystallization from ethanol, yielding a product with a melting point of 175–176°C and optical activity [α] = +17.8–18.0° (c = 1% in chloroform) . This method ensures high regioselectivity and purity (>98% by GC) .
Q. How is the purity and structural identity of Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate validated?
Key characterization methods include:
- Gas Chromatography (GC): Purity ≥98% is confirmed using GC with flame ionization detection .
- Optical Rotation: Specific rotation [α] = +8.1–9.5° (c = 1% in chloroform) or +17.8–18.0° (c = 1% in ethanol) is measured to confirm stereochemical integrity .
- NMR Spectroscopy: NMR signals at δ 98–99 ppm (acetyl carbonyls) and δ 170–175 ppm (ester carbonyl) confirm acetylation and methylation patterns .
Q. What is the role of this compound in glycosylation reactions?
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate serves as a protected glucuronate donor in glycosylation. The acetyl groups prevent undesired side reactions (e.g., oxidation), while the methyl ester stabilizes the anomeric center. It is widely used to synthesize glucuronide conjugates for studying drug metabolism or glycoconjugate biosynthesis .
Advanced Research Questions
Q. How can β-selectivity be ensured in glycosylation reactions using this donor?
β-Selectivity is achieved through steric shielding at the anomeric center. For example, bulky protecting groups (e.g., tert-butyldimethylsilyl at C-2) restrict nucleophile approach, favoring β-glycoside formation. Reaction monitoring via TLC or HPLC, coupled with NMR analysis of coupling constants ( for β-configuration), validates stereochemical outcomes .
Q. What methods are used to resolve discrepancies in optical activity data for this compound?
Conflicting optical rotation values (e.g., [α] = +8.1–9.5° vs. +17.8–18.0°) may arise from solvent polarity (chloroform vs. ethanol) or impurities. Researchers should:
Q. How is the puckering conformation of the glucopyranuronate ring analyzed?
Cremer-Pople parameters are calculated from X-ray crystallography or DFT simulations to quantify ring puckering. For example, the glucopyranuronate ring adopts a chair conformation, with pseudorotational phase angles (θ) and puckering amplitudes (Q) derived from atomic coordinates .
Q. What strategies mitigate side reactions during deprotection of acetyl groups?
Selective deprotection is achieved via:
- Zemplén transesterification: Mild NaOMe/MeOH removes acetyl groups without hydrolyzing the methyl ester.
- Enzymatic cleavage: Lipases selectively hydrolyze acetyl groups at specific positions (e.g., C-2) under aqueous conditions .
Data Contradiction and Validation
Q. How are conflicting structural assignments resolved for derivatives of this compound?
Discrepancies in CAS registry entries (e.g., 7355-18-2 vs. 3082-96-0) require cross-referencing analytical
Q. What computational tools model the reactivity of this compound in glycosyl transfer reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) predict transition-state energies for glycosylation, guiding solvent and catalyst selection. For example, BF-etherate stabilizes oxocarbenium ion intermediates, enhancing reaction rates .
Methodological Recommendations
Q. How should researchers handle hygroscopicity and storage challenges?
Store the compound at 2–8°C in airtight containers with desiccants. Prior to use, dry under vacuum (0.1 mmHg, 24 h) to remove absorbed moisture, which can hydrolyze acetyl groups .
Q. What are best practices for synthesizing disaccharide derivatives from this compound?
- Use trichloroacetimidate activation for efficient glycosidic bond formation.
- Monitor reaction progress via NMR if fluorinated acceptors are employed.
- Purify products using silica gel chromatography (hexane:EtOAc gradient) .
Tables
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHO | |
| Melting Point | 175–176°C | |
| Optical Activity ([α]) | +8.1–9.5° (chloroform), +17.8–18.0° (ethanol) | |
| GC Purity | ≥98% |
Table 2: Common Side Reactions and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
